[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol
Overview
Description
[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol is a complex organosilicon compound. It features a unique structure with multiple phenyl groups and silanyl linkages, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol typically involves multiple steps. One common method includes the reaction of 2-hydroxymethyl-phenyl-dimethyl-silane with 4-bromo-phenyl-dimethyl-silane under specific conditions to form the desired compound. The reaction conditions often involve the use of a catalyst, such as palladium, and a base, like potassium carbonate, in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its unique properties allow for the development of targeted delivery mechanisms, improving the efficacy and reducing the side effects of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications, including electronics and aerospace.
Mechanism of Action
The mechanism of action of [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol involves its interaction with specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity and function. The compound’s silanyl groups can form stable bonds with various biomolecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol: This compound is unique due to its multiple silanyl linkages and phenyl groups.
4-[2-(hydroxymethyl)phenyl]benzoic acid: Similar in structure but lacks the silanyl groups, leading to different chemical properties and reactivity.
2-(4-Methoxyphenyl)ethylamine: Contains a phenyl group but differs significantly in its functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its multiple silanyl linkages, which provide it with distinct chemical and physical properties. These properties make it suitable for a wide range of applications in various scientific fields.
Properties
IUPAC Name |
[2-[[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-dimethylsilyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2Si2/c1-27(2,23-11-7-5-9-19(23)17-25)21-13-15-22(16-14-21)28(3,4)24-12-8-6-10-20(24)18-26/h5-16,25-26H,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNROKBBEGLIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)C3=CC=CC=C3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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